3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S/c26-24(29)23-22(19-8-2-4-10-21(19)33-23)27-25(30)17-11-13-18(14-12-17)34(31,32)28-15-5-7-16-6-1-3-9-20(16)28/h1-4,6,8-14H,5,7,15H2,(H2,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHMIZKZAMHGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
- Initial Synthesis::
Step 1: Synthesis begins with the preparation of 3,4-dihydroquinoline via hydrogenation of quinoline in the presence of a palladium-on-carbon catalyst under high pressure.
Step 2: The 3,4-dihydroquinoline is then reacted with chlorosulfonic acid to yield 3,4-dihydroquinolin-1-sulfonyl chloride.
Step 3: This sulfonyl chloride is subsequently reacted with 4-aminobenzamide in the presence of a base, such as triethylamine, to form the sulfonyl-benzamide intermediate.
Step 4: Finally, this intermediate undergoes a condensation reaction with 2-carboxybenzofuran under mild heating to produce 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide.
The industrial synthesis follows the same basic steps but employs larger-scale equipment and optimized conditions for better yield and purity. Continuous flow reactors and automated purification systems are commonly used to streamline the process.
Chemical Reactions Analysis
- Oxidation::
The benzofuran and quinoline rings can undergo oxidation reactions, typically catalyzed by agents like potassium permanganate or chromium trioxide, producing quinone derivatives.
- Reduction::
Reduction reactions, especially using hydrogenation catalysts, can reduce nitro or carbonyl groups in the compound to amines or alcohols.
- Substitution::
Electrophilic aromatic substitution can occur at the benzofuran and benzamide rings, allowing introduction of various substituents like halogens or nitro groups.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Oxidation of the compound generally yields quinone derivatives.
Reduction results in amine or alcohol derivatives.
Substitution reactions introduce halogenated or nitro compounds.
Scientific Research Applications
The compound serves as a model molecule in studying sulfonyl and benzofuran chemistry due to its unique structural properties.
Potential pharmaceutical applications include investigations as enzyme inhibitors or modulators, given the bioactive nature of sulfonyl and benzofuran-containing compounds.
Industrial applications could involve its use in materials science for developing specialized polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide is primarily determined by its interaction with specific biological targets, such as enzymes or receptors. The sulfonyl group often acts as a key functional group in binding to the active site of enzymes, while the benzofuran moiety may contribute to the compound's overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness can be contextualized against analogous derivatives reported in recent studies and patents. Below is a comparative analysis:
Structural Analogues in Alzheimer’s Disease Research
A key analog, N-(4-((1,2,3,4-Tetrahydroacridin-9-yl)amino)butyl)benzofuran-2-carboxamide (), shares the benzofuran-carboxamide core but replaces the dihydroquinoline-sulfonyl group with a tetrahydroacridine-aminoalkyl linker. This substitution alters target specificity:
- Tetrahydroacridine is a known acetylcholinesterase (AChE) inhibitor, whereas 3,4-dihydroquinoline may exhibit broader kinase or amyloid-β modulation .
| Property | 3-(4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide | N-(4-((1,2,3,4-Tetrahydroacridin-9-yl)amino)butyl)benzofuran-2-carboxamide |
|---|---|---|
| Core Structure | Benzofuran-2-carboxamide | Benzofuran-2-carboxamide |
| Linker | Sulfonylbenzamido | Aminoalkyl |
| Secondary Moiety | 3,4-Dihydroquinoline | Tetrahydroacridine |
| Therapeutic Target | Kinases, amyloid-β (hypothesized) | Acetylcholinesterase (AChE) |
| Synthetic Yield | Not reported | 67–79% (via crystallization or column chromatography) |
Patent-Based Analogues
A 2019 patent () discloses N-(3-cyano-7-(tetrahydrofuran-3-yloxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide, which shares the dihydroquinoline group but integrates a quinoline-cyano-tetrahydrofuran scaffold. Key distinctions include:
- The quinoline-cyano backbone in the patented compound suggests tyrosine kinase inhibition (e.g., EGFR or VEGFR), whereas the benzofuran core in the target molecule may prioritize amyloid or tau-protein interactions .
- The trifluoromethyl substituent in the patented compound enhances lipophilicity and metabolic resistance, a feature absent in the target compound .
Functional Implications
- Bioavailability : The sulfonyl linker in the target compound may improve aqueous solubility over alkyl-linked analogs, facilitating CNS penetration.
- Selectivity: The dihydroquinoline moiety’s planar structure could favor intercalation with DNA or protein pockets, unlike the bulkier tetrahydroacridine group in ’s derivatives .
Biological Activity
3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which combines a benzamide backbone with various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and metabolic disorders.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 444.55 g/mol. The structure features a benzofuran moiety, a sulfonamide group, and a dihydroquinoline unit, which may contribute to its diverse pharmacological properties.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, analogs have been shown to inhibit RET kinase activity, which is crucial for certain cancers. In vitro assays demonstrated that these compounds can reduce cell proliferation driven by RET mutations, indicating their potential as targeted therapies in oncology .
Hypolipidemic Effects
The compound has also been evaluated for its hypolipidemic properties. In animal models, compounds structurally related to this benzofuran derivative have been shown to significantly lower triglyceride levels and increase HDL cholesterol levels when administered at specific dosages . This suggests a potential role in managing metabolic disorders such as hyperlipidemia.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. For example, the inhibition of nicotinamide adenine dinucleotide kinase (NADK) has been proposed as a mechanism through which some related compounds exert their effects on cellular metabolism and growth .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
